molecular formula C9H13BrN2O B15278967 5-Amino-3-bromo-1-butyl-1,2-dihydropyridin-2-one

5-Amino-3-bromo-1-butyl-1,2-dihydropyridin-2-one

Cat. No.: B15278967
M. Wt: 245.12 g/mol
InChI Key: VLAYDDCNOTXLIQ-UHFFFAOYSA-N
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Description

5-Amino-3-bromo-1-butyl-1,2-dihydropyridin-2-one is an organic compound with the molecular formula C9H13BrN2O It is a derivative of dihydropyridinone, characterized by the presence of an amino group at the 5-position, a bromine atom at the 3-position, and a butyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-bromo-1-butyl-1,2-dihydropyridin-2-one typically involves the reaction of appropriate starting materials under controlled conditionsThe reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-bromo-1-butyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce corresponding oxides .

Scientific Research Applications

5-Amino-3-bromo-1-butyl-1,2-dihydropyridin-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials[][6].

Mechanism of Action

The mechanism of action of 5-Amino-3-bromo-1-butyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The amino and bromine groups play a crucial role in its reactivity and binding affinity to target molecules. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one
  • 5-Amino-3-bromo-1-butyl-4-methyl-1,2-dihydropyridin-2-one
  • 5-Amino-3-bromo-1-butyl-1,2-dihydropyridin-2-one

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H13BrN2O

Molecular Weight

245.12 g/mol

IUPAC Name

5-amino-3-bromo-1-butylpyridin-2-one

InChI

InChI=1S/C9H13BrN2O/c1-2-3-4-12-6-7(11)5-8(10)9(12)13/h5-6H,2-4,11H2,1H3

InChI Key

VLAYDDCNOTXLIQ-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C=C(C=C(C1=O)Br)N

Origin of Product

United States

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